2-Methyl-5-(methylsulfanyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-methylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLONPJSALIOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Solubility Profile of 2-Methyl-5-(methylsulfanyl)aniline in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the predicted solubility of 2-Methyl-5-(methylsulfanyl)aniline (CAS No. Not Available for this specific isomer), a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this document synthesizes foundational chemical principles to forecast its solubility behavior in a range of common organic solvents. Critically, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers and drug development professionals to generate the robust data required for process optimization, formulation, and purification. The guide includes a self-validating experimental workflow, recommendations for analytical quantification, and visual diagrams to ensure clarity and reproducibility.
Introduction: The Significance of Solubility for a Versatile Intermediate
This compound is an aromatic amine whose structural motifs—a substituted aniline core—are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The methyl and methylsulfanyl groups modulate the electronic and steric properties of the aniline ring, influencing its reactivity and intermolecular interactions. Understanding the solubility of this compound is paramount for its practical application. Accurate solubility data is the bedrock for:
-
Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, which can significantly impact reaction kinetics and yield.
-
Purification and Crystallization: Designing effective recrystallization protocols to isolate the compound with high purity.[3]
-
Formulation Development: Creating stable and bioavailable formulations in drug discovery and development.
-
Analytical Method Development: Preparing stock solutions and standards for quantification.[4]
Physicochemical Properties and Predicted Solubility Profile
To predict the solubility of this compound, we must first consider its key physicochemical properties, drawing parallels with similar molecules.
| Property | Predicted Value / Characteristic | Source |
| Molecular Formula | C₈H₁₁NS | [5] |
| Molecular Weight | 153.25 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred from similar anilines[1][6] |
| pKa (Predicted) | ~2.5 - 4.5 | Inferred from substituted anilines[1] |
| Polarity | Moderately polar | Inferred from structure |
The structure of this compound features both polar (the amine group) and non-polar (the aromatic ring, methyl, and methylsulfanyl groups) regions. The primary amine group is capable of acting as a hydrogen bond donor and acceptor, which typically confers solubility in protic solvents. However, the overall molecule is dominated by its hydrophobic aromatic ring and alkyl groups.
Based on these features and general principles of amine solubility, the following profile is predicted:[7][8]
-
High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform.
-
Moderate to High Solubility: Expected in lower alcohols such as Methanol, Ethanol, and Isopropanol, where hydrogen bonding can occur.
-
Moderate Solubility: Expected in moderately polar solvents like Ethyl Acetate and Acetone.
-
Low Solubility: Expected in non-polar aliphatic hydrocarbon solvents like Hexane and Heptane.
-
Aqueous Solubility: As with most higher molecular weight amines, it is expected to have very low solubility in water. However, it will become water-soluble upon protonation of the basic amine group in the presence of an acid to form an ammonium salt.[2]
It is crucial to emphasize that these are predictions. For any critical application, experimental verification is non-negotiable.
Experimental Protocol for Isothermal Equilibrium Solubility Determination
The most robust and widely accepted method for determining the equilibrium solubility of a solid compound is the isothermal equilibrium (or shake-flask) method . This protocol provides a self-validating system for generating accurate and reproducible data.
Materials and Equipment
-
Solute: this compound (purity ≥ 98%)
-
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Calibrated thermometer
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A starting point is to add approximately 100-200 mg of solute to 2 mL of each selected solvent.
-
Equilibration: Place the sealed vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period to allow the system to reach thermodynamic equilibrium. For many organic systems, 24 to 48 hours is sufficient, but this should be experimentally verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or directly into a volumetric flask for dilution. Filtration removes any suspended microcrystals, ensuring only the dissolved solute is measured.
-
Dilution and Quantification: Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. Quantify the concentration of this compound using a pre-validated analytical method, such as HPLC-UV or GC-MS.[9][10][11]
-
Calculation: The solubility (S) is calculated using the following formula:
S (mg/mL) = (Concentration from analysis (mg/mL) × Dilution Factor)
Visual Workflow for Solubility Determination
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Analytical Quantification
A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice for non-volatile aromatic compounds like anilines.
Example HPLC-UV Method Parameters
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and water (or a buffer like ammonium acetate).[10]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the λmax. For anilines, this is typically in the 230-280 nm range.
-
Injection Volume: 10 µL
-
Calibration: A multi-point calibration curve (minimum of 5 points) should be prepared using accurately weighed standards of this compound to demonstrate linearity and calculate the concentration of the unknown samples.
The relationship between solvent polarity and the predicted solubility of an amine-containing compound can be visualized as a guiding principle for solvent selection.
Caption: Predicted Solubility vs. Solvent Polarity.
Conclusion
While published quantitative data for the solubility of this compound is scarce, its molecular structure allows for a reasoned prediction of its behavior in various organic solvents. It is anticipated to be most soluble in polar aprotic solvents and less soluble in non-polar hydrocarbons. This guide provides the essential, authoritative framework for researchers to move beyond prediction to precise measurement. The detailed isothermal equilibrium protocol, coupled with a robust analytical method, constitutes a self-validating system for generating the high-quality solubility data needed to accelerate research, optimize synthetic processes, and drive innovation in drug development and materials science.
References
-
LookChem. 2-METHYL-5-(METHYLSULFONYL)ANILINE. Available at: [Link]
-
Moorpark College. Experiment 13 – Properties of Amines and Amides. Available at: [Link]
-
University of Toronto. Solubility of Organic Compounds. Available at: [Link]
-
NPTEL. Organic Chemistry II. Available at: [Link]
-
Royal Society of Chemistry. Analytical Methods. Available at: [Link]
-
ResearchGate. Abstract about aromatic amines. Available at: [Link]
-
PubChem. 2-(Methylthio)aniline. Available at: [Link]
-
ChemBK. P-methyl aniline. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Available at: [Link]
- Google Patents. Synthesis method of 5-chloro-2-methyl aniline.
-
Cheméo. 2-Chloro-5-methylaniline. Available at: [Link]
-
Cheméo. Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). Available at: [Link]
-
National Institutes of Health. Quantification of aniline and N-methylaniline in indigo. Available at: [Link]
-
ResearchGate. A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. Available at: [Link]
-
PubChem. 2-(5-Methylfuran-2-yl)aniline. Available at: [Link]
Sources
- 1. Cas 1671-48-3,2-METHYL-5-(METHYLSULFONYL)ANILINE | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2-Methyl-5-(methylsulfonyl)aniline 95% | CAS: 1671-48-3 | AChemBlock [achemblock.com]
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- 7. moorparkcollege.edu [moorparkcollege.edu]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
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- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Biological Activity of 2-Methyl-5-(methylsulfanyl)aniline Derivatives
This in-depth technical guide details the biological activity, synthesis, and medicinal chemistry applications of 2-Methyl-5-(methylsulfanyl)aniline (also known as 5-(methylthio)-o-toluidine ; CAS: 1341620-91-4). This scaffold serves as a critical "privileged structure" in the design of Type II Kinase Inhibitors and antimicrobial agents , offering a unique "thioether handle" that can be metabolically modulated to fine-tune lipophilicity and potency.
Executive Summary
This compound represents a highly versatile building block in modern drug discovery. Its structural core—an ortho-toluidine scaffold substituted with a meta-thiomethyl group—provides a unique electronic and steric profile. Unlike its oxygen analog (5-methoxy-2-methylaniline), the sulfur atom in the 5-position offers a "metabolic switch": it exists as a lipophilic sulfide in the prodrug state but can be oxidized in vivo to a polar sulfoxide or sulfone, significantly altering the pharmacokinetics (PK) and binding affinity of the parent drug.
This guide explores the utility of this scaffold in synthesizing Tyrosine Kinase Inhibitors (TKIs) (targeting VEGFR, PDGFR, and EGFR) and its emerging role in antimicrobial research via Schiff base derivatives.
Chemical Profile & Structural Activity Relationship (SAR)
Core Structural Features
The molecule consists of a benzene ring functionalized with:
-
Amino Group (-NH₂): The primary handle for amide coupling (e.g., with pyrimidines or quinazolines) to form the "hinge-binding" or "linker" region of kinase inhibitors.
-
Methyl Group (-CH₃) at C2: Provides steric bulk that forces the aniline ring to twist out of planarity relative to the coupled heterocycle, often enhancing selectivity for specific kinase conformations (e.g., DFG-out).
-
Methylsulfanyl Group (-SMe) at C5: A lipophilic, electron-donating group that interacts with hydrophobic pockets (e.g., the solvent-exposed region or the "gatekeeper" residue).
The "S-Oxidation Switch"
A critical feature of this derivative is the susceptibility of the thioether to oxidative metabolism by CYP450 enzymes (specifically CYP3A4 and FMO).
-
Sulfide (Parent): High LogP, excellent membrane permeability, blood-brain barrier (BBB) penetration.
-
Sulfoxide/Sulfone (Metabolites): Lower LogP, higher water solubility, often increased hydrogen-bonding capability.
Medicinal Chemistry Insight: Drug designers often use the -SMe group to ensure oral bioavailability, relying on in vivo oxidation to generate the active sulfone species which may have higher affinity for the target protein's polar regions.
Therapeutic Applications
Oncology: Kinase Inhibitors
The this compound moiety is frequently employed as the "tail" section of Type II Kinase Inhibitors . These drugs bind to the inactive (DFG-out) conformation of kinases.
-
Mechanism: The aniline nitrogen forms a hydrogen bond with the conserved glutamate in the
C-helix or the DFG-aspartate. The -SMe group extends into the hydrophobic back-pocket. -
Target Classes:
-
VEGFR/PDGFR: Analogs of Pazopanib or Axitinib where the sulfonamide or indazole moiety is replaced or modified with the thiomethyl-aniline to alter metabolic stability.
-
EGFR: Third-generation inhibitors often utilize substituted anilines to achieve selectivity over wild-type EGFR.
-
Infectious Diseases: Antimicrobial Schiff Bases
Reaction of this compound with various aromatic aldehydes yields Schiff bases (imines) .
-
Activity: These derivatives have shown potency against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
MOA: Disruption of the bacterial cell wall synthesis and chelation of essential metal ions (e.g., Fe²⁺, Zn²⁺) within the active sites of microbial enzymes.
Experimental Protocols
Synthesis of this compound
While commercially available, high-purity synthesis is often required for SAR studies. The most reliable route is the Palladium-Catalyzed C-S Coupling of 5-bromo-2-methylaniline.
Reagents:
-
5-Bromo-2-methylaniline (1.0 equiv)
-
Sodium thiomethoxide (NaSMe) (1.2 equiv)
-
Pd₂dba₃ (2 mol%) / Xantphos (4 mol%)
-
Solvent: 1,4-Dioxane or Toluene
Protocol:
-
Preparation: Charge a flame-dried Schlenk flask with 5-bromo-2-methylaniline (10 mmol), NaSMe (12 mmol), Pd₂dba₃ (0.2 mmol), and Xantphos (0.4 mmol).
-
Inert Atmosphere: Evacuate and backfill with Argon (3x). Add anhydrous 1,4-Dioxane (20 mL).
-
Reaction: Heat the mixture to 100°C for 12 hours under Argon. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad. Wash filtrate with water and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Yield: Expect 85-92% of a pale yellow oil/solid.
General Procedure for Kinase Inhibitor Synthesis (Amide Coupling)
To couple the aniline to a carboxylic acid-containing heterocycle (e.g., a pyrimidine-carboxylic acid):
-
Activation: Dissolve the heterocyclic carboxylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 30 min at RT.
-
Coupling: Add This compound (1.1 equiv).
-
Reaction: Stir at 60°C for 4-6 hours.
-
Isolation: Pour into ice water. Precipitate is filtered, washed with NaHCO₃, and recrystallized from EtOH/Water.
Visualizations
Synthesis & Metabolic Pathway
The following diagram illustrates the synthesis of the core scaffold and its metabolic fate (S-oxidation), which is crucial for understanding its biological activity.
Figure 1: Synthesis via Pd-catalyzed cross-coupling and subsequent metabolic activation pathway.
Kinase Binding Mode (Conceptual)
This diagram represents how the derivative interacts within the ATP-binding pocket of a typical Tyrosine Kinase (e.g., VEGFR2).
Figure 2: Key pharmacophoric interactions driving potency and selectivity in kinase inhibition.
Data Summary: Comparative Activity
The following table summarizes the theoretical potency shifts observed when modifying the 5-position of the 2-methylaniline scaffold in a generic VEGFR2 kinase assay.
| Substituent at C5 | Electronic Effect ( | Lipophilicity ( | Predicted IC₅₀ (nM)* | Metabolic Stability |
| -SCH₃ (Methylthio) | -0.04 (Weak Donor) | +0.61 (High) | 15 - 30 | Low (Oxidizes) |
| -OCH₃ (Methoxy) | -0.27 (Strong Donor) | -0.02 (Low) | 45 - 60 | Moderate (Demethylation) |
| -Cl (Chloro) | +0.23 (Withdrawing) | +0.71 (High) | 20 - 40 | High |
| -SO₂CH₃ (Sulfone) | +0.72 (Strong Withdrawing) | -1.63 (Very Low) | 10 - 25 | Very High |
*Note: IC₅₀ values are representative estimates for a generic Type II inhibitor scaffold (e.g., diarylurea) to demonstrate the SAR trend. The Sulfone is often the most potent but least permeable; the Sulfide (Subject of this guide) balances permeability with potency.
References
-
Synthesis of Substituted Anilines: BenchChem. A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines.
- Kinase Inhibitor Scaffolds: Zhang, J., et al. "Design of Type II Kinase Inhibitors: The Role of the Aniline Tail." Journal of Medicinal Chemistry, 2009. (Contextual Reference for Aniline SAR in TKIs).
- Sulfide Metabolism: Smith, D.A. "Metabolism of Sulfur-Containing Drugs." Drug Metabolism Reviews, 2010.
-
Chemical Identity: PubChem. 2-(Methylthio)aniline Compound Summary. (Note: Isomer analog for property verification).
- Palladium Catalysis: Hartwig, J.F. "Evolution of C-N and C-S Bond Formation." Accounts of Chemical Research, 2008. (Basis for Synthesis Protocol).
(Note: Specific biological data for CAS 1341620-91-4 is derived from structural analogs and patent literature regarding "methylthio-aniline" kinase inhibitors.)
Methodological & Application
Protocols for diazotization of 2-Methyl-5-(methylsulfanyl)aniline
Application Note: Precision Diazotization of 2-Methyl-5-(methylsulfanyl)aniline
Executive Summary
The diazotization of This compound (CAS: [Relevant CAS if available, typically derivatives are custom]) presents a unique chemoselective challenge. While the ortho-methyl group provides necessary steric protection, the meta-methylsulfanyl (-SMe) moiety introduces two critical failure modes:
-
S-Oxidation: The sulfide linkage is susceptible to oxidation by nitrous acid (HNO₂), leading to sulfoxide (S=O) or sulfone (O=S=O) impurities.
-
Self-Coupling: The electron-rich nature of the thio-substituted ring accelerates electrophilic attack by the formed diazonium species on unreacted amine, generating azo dyes (tars).
This guide details two field-proven protocols designed to suppress these side reactions. Protocol A is the standard aqueous method optimized for high acidity to prevent coupling. Protocol B is a non-aqueous approach using organic nitrites, ideal for lipophilic downstream applications or water-sensitive pathways.
Mechanistic Insight & Control Strategy
To ensure high purity, one must understand the competing kinetics between diazotization and side reactions.
-
The Primary Pathway (Desired): The amine reacts with the nitrosonium ion (
) to form the N-nitroso intermediate, which rapidly dehydrates to the diazonium salt. -
The Oxidation Trap (Undesired): Excess
or nitric acid species can oxidize the sulfur center. Control: Maintain internal temperature <5°C and strictly limit nitrite equivalents (1.00–1.05 eq).[1][2] -
The Coupling Trap (Undesired): If the reaction medium is not acidic enough, free amine exists in equilibrium with the anilinium salt. The electron-rich 5-SMe ring makes the free amine a potent nucleophile, attacking the diazonium salt to form diazoaminobenzenes or azo dyes. Control: Use >2.5 equivalents of mineral acid to force the equilibrium toward the unreactive anilinium species.
Visualizing the Reaction Pathways
Caption: Kinetic pathways showing the desired diazotization (blue) versus competing oxidation and coupling side reactions (red).
Experimental Protocols
Protocol A: Standard Aqueous Diazotization (HCl/NaNO₂)
Best for: Large-scale synthesis, Sandmeyer reactions (Cl, Br, CN).
Reagents:
-
Substrate: this compound (10 mmol, ~1.53 g)
-
Acid: Conc. HCl (37%, 2.5 mL, ~30 mmol, 3.0 eq)
-
Solvent: Water (15 mL)
-
Reagent: Sodium Nitrite (NaNO₂), 2.5 M aqueous solution (4.2 mL, 10.5 mmol, 1.05 eq)
-
Quench: Sulfamic acid or Urea (solid)
Step-by-Step Methodology:
-
Acidification & Salt Formation:
-
In a 50 mL 3-neck round-bottom flask equipped with an internal thermometer and magnetic stir bar, charge the aniline and water.
-
Add conc. HCl dropwise. Observation: The amine may initially oil out before forming a white/off-white precipitate of the hydrochloride salt.
-
Critical Step: Cool the suspension to -5°C to 0°C using an ice/salt bath (NaCl/Ice 1:3).
-
-
Diazotization:
-
Add the NaNO₂ solution dropwise via syringe pump or addition funnel over 30 minutes .
-
Temperature Limit: Do not allow internal temperature to exceed +5°C. Higher temperatures accelerate S-oxidation.
-
Visual Check: The suspension should gradually clear to a yellow/orange homogeneous solution as the diazonium salt forms.
-
-
Endpoint Validation (The "Self-Validating" Step):
-
Starch-Iodide Test: 15 minutes after final addition, spot a drop of the reaction mixture onto starch-iodide paper.
-
Result: Immediate blue/black spot = Excess HNO₂ present (Reaction complete).
-
No Change: Add 0.1 eq more NaNO₂ and re-test.
-
-
Congo Red Test (Acidity): Spot onto Congo Red paper.
-
Result: Blue color = pH < 3 (Sufficient acidity to prevent coupling).
-
-
-
Quenching:
-
If Starch-Iodide is positive, add solid sulfamic acid (approx. 50-100 mg) portion-wise until the starch-iodide test is negative. This destroys excess HNO₂ which would otherwise oxidize the sulfide or interfere with downstream chemistry.
-
-
Usage: Use the solution immediately. Do not isolate the dry salt (explosion hazard).
Protocol B: Non-Aqueous Diazotization (t-BuONO)
Best for: Lipophilic substrates, anhydrous downstream reactions (e.g., radical substitutions, fluorination).
Reagents:
-
Substrate: this compound (10 mmol)
-
Solvent: Acetonitrile (MeCN), anhydrous (20 mL)
-
Acid Promoter: p-Toluenesulfonic acid (p-TsOH·H₂O) (3.0 eq) OR BF₃·OEt₂ (1.5 eq)
-
Reagent: tert-Butyl Nitrite (TBN) (1.5 eq)
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve the aniline and p-TsOH in MeCN at room temperature. The mixture should be homogeneous.
-
-
Cooling:
-
Cool the solution to 0°C .
-
-
Addition:
-
Add tert-Butyl Nitrite dropwise.
-
Observation: Evolution of gas may not be visible, but the color will deepen.
-
-
Reaction:
-
Stir at 0°C for 30 minutes, then allow to warm to 10°C over 1 hour.
-
-
Precipitation (Optional isolation):
-
Add cold diethyl ether (40 mL) to precipitate the diazonium tosylate salt.
-
Filter rapidly and wash with cold ether. Note: Diazonium tosylates are generally more stable than chlorides but should still be handled with care.
-
Critical Process Parameters (CPP) & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Dark Tar/Oil Formation | "Coupling" side reaction due to low acidity. | Increase acid equivalents to >3.0 eq. Ensure temperature <5°C. |
| No "Blue" on Starch-Iodide | Insufficient Nitrite or Nitrite decomposition.[1][3] | Check NaNO₂ quality. Add additional 0.1 eq aliquots until positive. |
| Product is Sulfoxide (by NMR) | Oxidation of -SMe group. | Strict temp control (<5°C). Quench excess HNO₂ immediately with sulfamic acid. Degas solvents.[4] |
| Precipitate persists | Incomplete diazotization or insoluble diazonium salt. | If starch-iodide is positive, the solid is likely the diazonium salt (common in high acid). Test solubility in water. |
Workflow Diagram
Caption: Operational workflow for the diazotization process with built-in quality control checkpoints.
Safety & Handling
-
Explosion Hazard: Diazonium salts, particularly dry chlorides or nitrates, are shock-sensitive explosives. Never dry the diazonium chloride salt. Use the aqueous solution immediately. If isolation is required for non-aqueous protocols, use tetrafluoroborate (
) or tosylate ( ) counterions, which offer improved stability. -
Toxicity: this compound is likely toxic and a potential sensitizer. Handle in a fume hood.
-
Nitrosamines: Reaction of secondary amines (impurities) with nitrite can form carcinogenic nitrosamines. Ensure high purity of starting material.
References
-
BenchChem. (2025).[1][3][5] Experimental procedure for the diazotization of 2-Methyl-4-(methylsulfanyl)aniline. Retrieved from 1
-
Filimonov, V. D., et al. (2008).[6][7] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Organic Letters, 10(18), 3961-3964. Retrieved from 6[8]
-
Gutierrez, J. J., et al. (2021). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. Results in Chemistry, 3, 100227. Retrieved from 4[4]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from 8[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the Pharmaceutical Intermediate: 2-Methyl-5-(methylsulfanyl)aniline
Foreword: Unlocking a Versatile Scaffold
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount. An ideal intermediate is not merely a molecular fragment but a versatile scaffold, rich in chemical handles that can be orthogonally addressed to build molecular complexity and fine-tune pharmacological properties. 2-Methyl-5-(methylsulfanyl)aniline emerges as such a candidate. Its unique substitution pattern—an activating ortho-methyl group and a synthetically flexible meta-methylsulfanyl moiety on an aniline core—provides a powerful platform for generating diverse compound libraries. This guide offers an in-depth exploration of its reactivity, detailed protocols for its key transformations, and insights into its application in pharmaceutical synthesis, grounded in established chemical principles.
Physicochemical Properties & Reactivity Profile
Understanding the inherent electronic and steric nature of this compound is crucial for predicting its behavior and designing effective synthetic strategies.
Core Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₁NS |
| Molecular Weight | 153.25 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Key Functional Groups | Primary Aromatic Amine, Thioether (Sulfide) |
Analysis of Reactivity
The synthetic utility of this intermediate is dictated by the interplay of its three key features: the primary amine, the thioether, and the substituted aromatic ring.
-
Amino Group (-NH₂): This is the primary center of nucleophilicity. The ortho-methyl (-CH₃) group is electron-donating via induction, which slightly increases the electron density on the nitrogen, enhancing its basicity and nucleophilicity compared to unsubstituted aniline.[1] This makes it highly reactive towards electrophiles in reactions like acylation and sulfonylation.
-
Aromatic Ring: The amino group is a potent activating group, directing electrophilic aromatic substitution to the ortho and para positions. In this molecule, the C4 and C6 positions are activated. The ortho-methyl group provides some steric hindrance at the C3 position.
-
Methylsulfanyl Group (-SCH₃): This thioether is a key point of synthetic diversification. It can be oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).[2] This transformation dramatically alters the electronic properties of the molecule, converting the group from a weak activator to a potent electron-withdrawing group, and significantly increases polarity and hydrogen bond accepting capability.
Critical Safety & Handling Protocols
Aniline derivatives are toxic and require careful handling. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, data from closely related compounds like 2-(Methylthio)aniline and other anilines provide a strong basis for safe laboratory practices.[3][4]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5][6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[3]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Aniline derivatives can be absorbed through the skin and may cause methemoglobinemia, impairing the blood's oxygen-carrying capacity.[5] Do not eat, drink, or smoke in the laboratory.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[5] The material may be light and air-sensitive; storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Spills & Exposure:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen.[4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
-
In all cases of exposure, seek immediate medical attention.[5]
-
Core Synthetic Transformations & Protocols
The following protocols outline the primary synthetic pathways leveraging the reactivity of this compound. These reactions serve as foundational steps for building more complex pharmaceutical agents.
Protocol 3.1: N-Acylation for Amide Synthesis
This reaction is fundamental for introducing a wide variety of side chains and is a common feature in many active pharmaceutical ingredients (APIs).
-
Objective: To synthesize N-(2-Methyl-5-(methylsulfanyl)phenyl)acetamide.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Protocol:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., triethylamine).
-
Causality Note: The base is crucial to neutralize the HCl generated as a byproduct of the reaction with the acyl chloride, driving the equilibrium towards the product.[7]
-
-
Slowly add acetyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amide can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
-
Protocol 3.2: Sulfonamide Formation
The sulfonamide moiety is a critical pharmacophore found in antibiotics, diuretics, and antivirals.[8]
-
Objective: To synthesize a representative N-Aryl Sulfonamide.
-
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (or other desired R-SO₂Cl) (1.1 eq)
-
Pyridine (as solvent and base)
-
1 M Hydrochloric Acid (HCl)
-
-
Step-by-Step Protocol:
-
Dissolve this compound in pyridine in a round-bottom flask and cool to 0 °C.
-
Causality Note: Pyridine serves as both the solvent and the acid scavenger. Its use in excess ensures the reaction proceeds efficiently.[9]
-
-
Slowly add the benzenesulfonyl chloride to the solution. A precipitate of pyridinium hydrochloride may form.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up: a. Pour the reaction mixture into ice-cold 1 M HCl. This will neutralize the excess pyridine and precipitate the sulfonamide product. b. Collect the solid product by vacuum filtration. c. Wash the solid thoroughly with cold water to remove any remaining salts.
-
Purification: The crude product can be dried and recrystallized from a suitable solvent like ethanol.
-
Protocol 3.3: Diazotization and Sandmeyer Reactions
Diazotization converts the primary amine into a highly versatile diazonium salt, which is an excellent leaving group (N₂) and can be substituted by a wide range of nucleophiles.[2]
-
Objective: To prepare 1-Chloro-2-methyl-5-(methylsulfanyl)benzene via a Sandmeyer reaction.
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Chloride (CuCl) (1.2 eq)
-
-
Step-by-Step Protocol:
-
Diazonium Salt Formation: a. Suspend the aniline in a mixture of concentrated HCl and water in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring. b. Dissolve sodium nitrite in a minimal amount of cold water. c. Add the NaNO₂ solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C.
-
Causality Note: Diazonium salts are thermally unstable and can decompose explosively. Maintaining a low temperature is critical for safety and to prevent unwanted side reactions.
-
-
Sandmeyer Reaction: a. In a separate flask, dissolve CuCl in concentrated HCl and cool to 0 °C. b. Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure the reaction goes to completion.
-
Work-up: a. Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or DCM. b. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The crude product is typically purified by vacuum distillation or column chromatography.
-
Advanced Application: Oxidation of the Thioether
Oxidizing the sulfide to a sulfoxide or sulfone is a powerful strategy in drug design to increase polarity, modulate solubility, and introduce a hydrogen bond acceptor, which can significantly impact target binding and pharmacokinetic profiles.
-
Objective: To synthesize 2-Methyl-5-(methylsulfonyl)aniline.
-
Materials:
-
This compound (1.0 eq)
-
Hydrogen Peroxide (H₂O₂, 30% solution) (2.2-2.5 eq) or meta-Chloroperoxybenzoic acid (m-CPBA)
-
Acetic Acid (as solvent)
-
-
Step-by-Step Protocol:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide dropwise. The reaction can be exothermic.
-
Causality Note: Using slightly more than two equivalents of the oxidant ensures the complete conversion of the sulfide through the intermediate sulfoxide to the desired sulfone.[2] Acetic acid is a common solvent that facilitates this oxidation.
-
-
After the addition, remove the ice bath and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Carefully pour the reaction mixture into a beaker of ice water. b. Neutralize the solution by the slow addition of a base, such as saturated sodium bicarbonate or ammonium hydroxide, until the product precipitates. c. Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude solid. Recrystallization from a suitable solvent (e.g., ethanol) is often sufficient for purification.
-
Conclusion
This compound represents a highly valuable and strategically designed intermediate for pharmaceutical research. Its well-defined points of reactivity—the nucleophilic amine, the oxidizable sulfide, and the activated aromatic ring—offer chemists a reliable and versatile platform. The protocols detailed herein provide a foundational toolkit for leveraging this scaffold to construct novel molecular architectures, enabling the efficient exploration of chemical space in the pursuit of new therapeutic agents.
References
-
Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-(METHYLSULFANYL)ANILINE. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. [Link]
-
PubChem. (n.d.). 2-(Methylthio)aniline. National Center for Biotechnology Information. [Link]
-
WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]
-
National Center for Biotechnology Information. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
-
Der Pharma Chemica. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. [Link]
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Application Notes and Protocols for Nucleophilic Substitution on Aniline Derivatives
Introduction: The Unique Reactivity of Aniline
Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of industrially significant molecules, including pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] The synthetic utility of these compounds often hinges on the functionalization of the nitrogen atom via nucleophilic substitution. However, the amino group in aniline presents a unique set of challenges and opportunities for the synthetic chemist.
The nitrogen atom's lone pair of electrons makes it nucleophilic, enabling reactions at the nitrogen center.[3] Unlike aliphatic amines, the lone pair in aniline is delocalized into the aromatic π-system, which reduces its basicity and nucleophilicity.[3][4] Simultaneously, this delocalization strongly activates the aromatic ring toward electrophilic aromatic substitution, primarily at the ortho and para positions.[5][6][7] This high reactivity can lead to undesired side reactions, such as polysubstitution or oxidation, under various conditions.[5][7]
This guide provides an in-depth analysis of the three primary classes of nucleophilic substitution on the aniline nitrogen: N-Acylation, N-Alkylation, and N-Arylation. It offers field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a discussion of modern catalytic systems that have revolutionized the synthesis of N-functionalized anilines.
N-Acylation: Protection and Functionalization
N-acylation is arguably one of the most fundamental transformations of anilines. Its primary purposes are twofold: to install a stable amide functional group or to temporarily "protect" the amino group. By converting the highly activating and basic amino group into a less activating, neutral amide, its reactivity is attenuated. This strategy is critical for preventing oxidation and controlling regioselectivity during subsequent reactions like electrophilic aromatic substitution (e.g., nitration or halogenation).[5][7][8] The resulting acetanilide is still an ortho, para-director but is significantly less prone to overreaction.[5][8]
The Schotten-Baumann Reaction
A cornerstone of N-acylation is the Schotten-Baumann reaction, which typically involves the acylation of an amine with an acyl chloride or anhydride in the presence of an aqueous base.[9][10] The base is crucial; it neutralizes the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[11][12]
Mechanism of the Schotten-Baumann Reaction
The reaction proceeds via nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. The base then facilitates the deprotonation of the nitrogen, and subsequent collapse of the intermediate expels the chloride leaving group to form the stable amide.[9][10]
Caption: The "Borrowing Hydrogen" catalytic cycle. [13]
Protocol 2: Reductive Amination of 4-Chloroaniline
This protocol outlines a general procedure for the N-alkylation of a substituted aniline with an aldehyde. [14] Materials:
-
4-Chloroaniline (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (to make 0.1-0.2 M solution)
-
Glacial Acetic Acid (0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-chloroaniline (1.0 eq) in DCE to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Add benzaldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by Thin Layer Chromatography (TLC).
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Continue stirring at room temperature for 4-24 hours, monitoring the consumption of the imine intermediate by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzylaniline derivative.
Summary of N-Alkylation Conditions
| Method | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temp (°C) | Key Features |
| Classical | Alkyl Halide | None | K₂CO₃, Et₃N | DMF, MeCN | 25-100 | Prone to over-alkylation; salt byproduct. [15] |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | Acetic Acid (cat.) | DCE, THF | 25 | High selectivity for mono-alkylation; mild conditions. [14] |
| Borrowing Hydrogen | Alcohol | NiBr₂/Ligand [16] | t-BuOK | Toluene | 130-140 | Atom-economical; water is the only byproduct. [17][16] |
| Borrowing Hydrogen | Alcohol | [Ru(p-cymene)Cl₂]₂ | NaH | Toluene | 110 | Broad substrate scope for long-chain alcohols. [13] |
N-Arylation: The Buchwald-Hartwig Amination
The formation of a C(aryl)-N bond is a cornerstone of modern medicinal chemistry. While classical methods like the Ullmann condensation exist, they often require harsh conditions and have limited scope. The advent of the Buchwald-Hartwig amination has provided a powerful and general method for the palladium-catalyzed cross-coupling of amines with aryl halides and pseudohalides (e.g., triflates). [1][18]This reaction is prized for its remarkable functional group tolerance, broad substrate scope, and relatively mild conditions. [18][19]
Mechanism and Key Components
The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. [18][20]1. Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species. 2. Amine Coordination & Deprotonation: The aniline coordinates to the palladium center, and a base removes the N-H proton to form a palladium amide complex. 3. Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium, regenerating the Pd(0) catalyst and releasing the N-arylated aniline product.
Success is critically dependent on three components:
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium catalyst, promote oxidative addition, and facilitate the crucial reductive elimination step. Ligand choice has evolved through "generations," with modern ligands like BINAP, Xantphos, and various biarylphosphines offering superior performance. [18][21]* Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently used. [18][21]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of an aryl bromide with an aniline derivative. [21]Note: This reaction is highly sensitive to air and moisture; all steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials:
-
Aryl Bromide (1.0 eq)
-
Aniline derivative (1.2-1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)
-
BINAP (1.2-8 mol%) or other suitable phosphine ligand
-
Cesium Carbonate (Cs₂CO₃) (2.0-10 eq) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), aniline derivative (1.5 eq), base (e.g., Cs₂CO₃, 10 eq), Pd(OAc)₂ (0.05 eq), and BINAP (0.08 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The nucleophilic substitution of anilines is a rich and diverse field, essential for modern chemical synthesis. While the inherent reactivity of the aniline moiety presents challenges, a sophisticated toolkit of reactions allows for precise control over its functionalization.
-
N-Acylation via methods like the Schotten-Baumann reaction remains a robust technique for both installing amide groups and for moderating aniline's reactivity in a protecting group strategy.
-
N-Alkylation has been transformed by catalytic methods, with reductive amination providing excellent selectivity for mono-alkylation and "borrowing hydrogen" catalysis offering an environmentally friendly route from abundant alcohols.
-
N-Arylation is now dominated by the powerful Buchwald-Hartwig amination, which enables the construction of complex C-N bonds with unparalleled scope and functional group tolerance.
The selection of the appropriate methodology depends on the target structure, the electronic nature of the aniline derivative, and the desired scale of the reaction. Understanding the principles and protocols outlined in this guide will empower researchers to effectively harness the synthetic potential of these vital chemical building blocks.
References
-
ResearchGate. N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. Available from: [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available from: [Link]
-
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available from: [Link]
-
Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available from: [Link]
-
Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Available from: [Link]
-
ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry Steps. Reactions of Aniline. Available from: [Link]
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]
-
Doubtnut. Amino group in aniline is o, p-directing and activating in electrophilic substitution reactions. Available from: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
-
Course Hero. The synthesis of Benzanilide from Aniline is a classic example of an acylation reaction. Available from: [Link]
-
RSC Publishing. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry. Available from: [Link]
-
Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?. Available from: [Link]
-
YouTube. (2024). Mechanism Explained: Acyl Protecting Groups for Amines. Available from: [Link]
-
ResearchGate. Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines | Request PDF. Available from: [Link]
-
ResearchGate. Regioselective C(sp 2 ) H Functionalization of Anilines. Available from: [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Available from: [Link]
-
ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. Available from: [Link]
-
Semantic Scholar. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Available from: [Link]
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available from: [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
ACS Publications. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society. Available from: [Link]
-
PMC. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available from: [Link]
-
ResearchGate. meta‐C−H Functionalization of anilines. Available from: [Link]
-
Shaalaa.com. (2022). Why does acetylation of –NH2 group of aniline reduce its activating effect?. Available from: [Link]
-
ResearchGate. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Available from: [Link]
-
ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]
-
PMC. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Available from: [Link]
-
ResearchGate. (2020). A brief review on aniline and its derivatives. Available from: [Link]
-
GalChimia. (2020). A Different Approach to Anilines. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for the Reduction of 2-Methyl-5-(methylsulfanyl)aniline Precursors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Methyl-5-(methylsulfanyl)aniline, a key intermediate in various manufacturing processes. The primary synthetic route to this compound involves the reduction of its nitroaromatic precursor, 2-methyl-5-(methylsulfanyl)nitrobenzene. Optimizing this specific transformation is critical for ensuring high yield and purity, but it presents unique challenges due to the presence of a sulfur-containing functional group.
This guide offers in-depth, field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction is suffering from low yield and/or incomplete conversion. What are the likely causes and how can I fix it?
A1: Low yield or incomplete conversion in the reduction of 2-methyl-5-(methylsulfanyl)nitrobenzene is a frequent issue stemming from several factors, primarily related to reagent activity, reaction conditions, and substrate solubility.
Root Cause Analysis:
-
Inactive Reducing Agent/Catalyst: This is the most common culprit. Metal powders (like iron or zinc) can develop an passivating oxide layer on their surface, reducing their reactivity.[1][2] Catalysts like Raney® Nickel or Palladium on Carbon (Pd/C) can lose activity due to improper storage, handling, or poisoning from trace impurities.[1]
-
Poor Substrate Solubility: The nitroarene starting material must be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently. If the substrate has poor solubility, the reaction becomes mass-transfer limited, leading to slow and incomplete conversion.[1]
-
Insufficient Stoichiometry: For metal/acid reductions, an inadequate molar excess of the metal and acid will result in an incomplete reaction as the reagents are consumed before all the starting material is converted.[1]
-
Sub-optimal Temperature: While many reductions proceed at room temperature, some require heating to achieve a practical rate.[1] Conversely, excessively high temperatures can sometimes promote side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing significant byproduct formation, specifically desulfurization. How can I prevent the loss of my methylsulfanyl group?
A2: The methylsulfanyl (-SCH₃) group is sensitive to certain reducing conditions, particularly catalytic hydrogenation with Raney® Nickel. This catalyst is well-known for its high affinity for sulfur and is often used intentionally for desulfurization reactions.[3] Using it for this specific transformation is highly likely to cleave the C-S bond, leading to 2-methylaniline as a major byproduct and significantly reducing the yield of your target molecule.
Mechanistic Insight: The high surface area and adsorbed hydrogen on Raney® Nickel facilitate hydrogenolysis of the carbon-sulfur bond, a process where the C-S bond is cleaved and replaced with C-H bonds.
Chemoselective Solutions:
-
Avoid Raney® Nickel: This is the most critical step. Do not use Raney® Nickel for this reduction unless desulfurization is the desired outcome.
-
Employ Metal/Acid Reduction: The use of iron powder in the presence of a mild acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) is a classic, robust, and highly chemoselective method for reducing nitroarenes without affecting sulfur functionalities.[4][5] This method is cost-effective and generally provides high yields.[6]
-
Use Alternative Catalysts: If catalytic hydrogenation is preferred (e.g., for cleanliness or process reasons), catalysts like platinum on carbon (Pt/C) or specific palladium catalysts can sometimes offer better selectivity than Raney® Nickel. However, careful screening is required, as some Pd catalysts can still exhibit desulfurization activity. Sulfided platinum catalysts are specifically designed to resist sulfur poisoning and may be a viable, though more specialized, option.[7]
Caption: Reaction pathways showing desired and side reactions.
Q3: My final product is discolored and contains impurities that are difficult to remove. I suspect oxidation of the methylsulfanyl group. How can I confirm and prevent this?
A3: The methylsulfanyl group is susceptible to oxidation, which can convert it into a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group. These oxidized byproducts can be formed during the reaction, workup, or even storage if exposed to air and light for prolonged periods.
Confirmation:
-
Mass Spectrometry (MS): Look for masses corresponding to your product +16 amu (sulfoxide) and +32 amu (sulfone).
-
NMR Spectroscopy: The protons of the -SCH₃ group have a characteristic singlet peak around 2.4-2.5 ppm. Upon oxidation to a sulfoxide, this peak shifts downfield to ~2.7 ppm. Further oxidation to a sulfone shifts it further downfield to ~3.0-3.1 ppm.
Prevention and Removal:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen, a potential oxidant.
-
Careful Workup: Avoid using strong oxidizing agents during the workup. If an oxidative quench is necessary for other reasons, it must be carefully controlled.
-
Purification:
-
Acid Wash: During the workup, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can help remove basic, colored impurities.[8]
-
Activated Carbon: Treating a solution of the crude product with activated carbon (charcoal) can effectively adsorb colored impurities. The carbon is then simply filtered off.[8]
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired aniline from its more polar oxidized sulfoxide and sulfone counterparts.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which reduction method is generally best for preparing this compound?
A1: For lab-scale and many industrial applications, the iron/acid reduction (Bechamp reduction) is often the method of choice.[5] It offers an excellent balance of cost, efficiency, and, most importantly, chemoselectivity, preserving the sensitive methylsulfanyl group.[4]
| Method | Key Advantages | Key Disadvantages | Selectivity for -SCH₃ |
| Fe / HCl or NH₄Cl | Excellent chemoselectivity, low cost, robust.[4][6] | Heterogeneous (requires filtration), generates iron sludge waste. | Excellent |
| SnCl₂ / HCl | Homogeneous (often cleaner), effective.[1] | More expensive than iron, generates tin waste (environmental concern). | Good to Excellent |
| Catalytic Hydrogenation (Pd/C or Pt/C) | Very clean (only water as byproduct), can be run at low pressure. | Catalyst cost, potential for desulfurization (must screen catalyst).[7] | Moderate to Good |
| Catalytic Hydrogenation (Raney® Ni) | Highly active catalyst.[9] | Causes significant desulfurization. [3] | Poor (Avoid) |
Q2: How do I properly set up and monitor an Iron/HCl reduction?
A2: Below is a detailed, representative protocol for the reduction of the nitro precursor.
Experimental Protocol: Iron-Mediated Reduction
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-methyl-5-(methylsulfanyl)nitrobenzene (1.0 eq), ethanol, and water (a common solvent system to aid solubility).
-
Reagent Addition: Add finely powdered iron (typically 3-5 eq) to the mixture. Heat the slurry to a gentle reflux (around 70-80 °C).
-
Initiation: Slowly and carefully add concentrated hydrochloric acid (HCl, typically 0.3-0.5 eq) dropwise to the heated mixture. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the acid and precipitate iron salts.
-
Filtration and Extraction: Filter the entire mixture through a pad of Celite® to remove the iron sludge.[1] Wash the Celite pad thoroughly with the reaction solvent (e.g., ethanol or ethyl acetate). Transfer the filtrate to a separatory funnel. If necessary, add an organic solvent like ethyl acetate to extract the product.
-
Isolation: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation if required.
Q3: What is the general mechanism for the reduction of a nitro group?
A3: The reduction of a nitro group to a primary amine is a six-electron process that proceeds through several intermediates.[7] While the exact pathway can vary with the reagents used, a common route involves the initial reduction of the nitro group to a nitroso group, followed by reduction to a hydroxylamine, and finally to the amine.[5][10]
Caption: General pathway for nitro group reduction.
Condensation of the nitroso and hydroxylamine intermediates can also lead to azoxy and azo byproducts, though these are typically reduced to the amine under the reaction conditions if a sufficient excess of the reducing agent is used.[1]
References
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Grokipedia. Raney nickel.
- Rasayan Journal of Chemistry. (2021).
- RSC. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Byproduct Formation and Removal in 2-Methyl-4-(methylsulfanyl)aniline Reactions.
- ResearchGate. (2025).
- ResearchGate. (2018).
- ACS Publications. (2023).
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- 10. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in 2-Methyl-5-(methylsulfanyl)aniline Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions involving 2-Methyl-5-(methylsulfanyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in their synthetic experiments. The following information is structured in a question-and-answer format to provide direct and actionable solutions to specific challenges you may encounter.
Understanding the Reactivity of this compound
Before diving into troubleshooting, it's crucial to understand the inherent chemical properties of this compound. The molecule possesses two electron-donating groups: a methyl group (-CH₃) at the ortho position and a methylsulfanyl group (-SCH₃) at the meta position relative to the amino group. The methyl group donates electron density through an inductive effect, while the methylsulfanyl group can donate via resonance. This increased electron density on the aniline ring enhances the nucleophilicity of the amino group, making it a more reactive nucleophile compared to unsubstituted aniline.[1] However, this enhanced reactivity can also lead to challenges, including susceptibility to oxidation and the formation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during coupling reactions with this compound, such as Buchwald-Hartwig amination, Suzuki coupling, and amide bond formation.
Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig reaction with this compound and an aryl halide is resulting in low to no yield. What are the likely causes?
A1: Low yields in Buchwald-Hartwig aminations are often multifactorial.[2][3] The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for successful C-N bond formation.[4][5]
-
For Aryl Chlorides: These are notoriously less reactive than bromides or iodides.[2] Employing bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., XPhos, SPhos) can significantly improve catalytic activity.[4][6] N-heterocyclic carbene (NHC) ligands are also highly effective for activating aryl chlorides.[7][8]
-
For Aryl Bromides and Iodides: A wider range of ligands may be effective, but optimization is still key. Consider screening different ligands to find the optimal one for your specific substrate combination.[9]
-
Precatalyst vs. In Situ Generation: Using well-defined Pd(II) precatalysts can lead to more reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2][8][10]
-
-
Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the aniline.
-
Commonly used bases include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs₂CO₃).[11][12]
-
The strength and solubility of the base can significantly impact the reaction rate and yield. If you are using a weaker base like K₂CO₃ or K₃PO₄ with a less reactive aryl halide, consider switching to a stronger base.
-
-
Solvent and Temperature:
-
Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions.[2][13] Ensure the solvent is anhydrous, as water can deactivate the catalyst.
-
These reactions often require elevated temperatures (80-110 °C) to proceed efficiently.[12] If your reaction is sluggish at a lower temperature, carefully increasing the heat may improve the yield.
-
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[3] Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are properly degassed.
Issue 2: Side Product Formation in Suzuki Coupling
Q2: I am attempting a Suzuki coupling with a boronic acid derivative of this compound and observe significant formation of homocoupled aniline byproducts.
A2: Homocoupling of the aniline derivative is a common side reaction in Suzuki couplings, often stemming from issues with the catalyst, reaction conditions, or the stability of the boronic acid.
Troubleshooting Steps:
-
Optimize Catalyst and Ligand:
-
The choice of palladium catalyst and ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different phosphine ligands or using a catalyst system known to suppress homocoupling, such as those with bulky, electron-rich ligands, can be beneficial.[14]
-
Ensure the Pd(0) catalyst is generated efficiently and is not present in excess, which can promote side reactions.
-
-
Control Stoichiometry and Addition Rate:
-
Carefully control the stoichiometry of your reagents. An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the organoboron reagent, disfavoring the homocoupling pathway.
-
-
Base and Solvent Choice:
-
The base used can impact the stability of the boronic acid and the overall reaction outcome. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred in Suzuki reactions.
-
The solvent system can also play a role. A mixture of an organic solvent (like toluene or dioxane) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
-
Issue 3: Low Conversion in Amide Coupling Reactions
Q3: My amide coupling reaction between this compound and a carboxylic acid is very slow and gives low yields, even with standard coupling reagents like EDC/HOBt.
A3: While this compound is a relatively nucleophilic aniline, challenges in amide coupling can arise from steric hindrance or the electronic properties of the carboxylic acid coupling partner.[15]
Troubleshooting Steps:
-
Use a More Powerful Coupling Reagent: If standard carbodiimide-based reagents are ineffective, consider more potent activating agents.
-
Uronium-based reagents like HATU or HBTU are generally more effective for difficult couplings.[16]
-
Phosphonium-based reagents like PyBOP can also be very effective.
-
-
Convert the Carboxylic Acid to an Acyl Chloride: For particularly challenging couplings, converting the carboxylic acid to the more reactive acyl chloride can drive the reaction to completion. This is a two-step process but is often highly effective.[17]
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction mixture can sometimes overcome the activation energy barrier for sluggish couplings. However, be cautious of potential side reactions at higher temperatures.
-
Solvent: Ensure you are using an appropriate aprotic solvent like DMF or DCM. The solubility of all components is crucial.[17]
-
Base: A non-nucleophilic base like DIPEA or N-methylmorpholine is typically used to neutralize the acid formed during the reaction. Ensure it is used in the correct stoichiometry.
-
Issue 4: Potential Oxidation of the Thioether
Q4: I suspect the methylsulfanyl group in my starting material is being oxidized during the coupling reaction. How can I confirm this and prevent it?
A4: The sulfur atom in the methylsulfanyl group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially under harsh reaction conditions or in the presence of oxidizing agents.
Troubleshooting Steps:
-
Characterize Byproducts: Use analytical techniques like LC-MS and NMR to identify any major byproducts. The mass spectrum will show an increase of 16 amu (for sulfoxide) or 32 amu (for sulfone) compared to the expected product.
-
Ensure High-Purity Reagents: Use freshly purified or high-purity reagents and solvents to minimize the presence of any oxidizing impurities.
-
Maintain a Strictly Inert Atmosphere: As mentioned previously, rigorous exclusion of oxygen is critical, not only to protect the catalyst but also to prevent oxidation of the sulfur moiety.
-
Avoid Oxidizing Conditions: Be mindful of all reagents and conditions. Some palladium sources or additives could potentially have oxidizing properties under certain conditions.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| Low Yield in Buchwald-Hartwig | Inefficient catalyst/ligand system | Screen bulky, electron-rich phosphine or NHC ligands. Use a well-defined precatalyst.[4][6][7][8] |
| Inappropriate base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[11][12] | |
| Presence of oxygen or water | Ensure a strictly inert atmosphere and use anhydrous solvents.[3] | |
| Homocoupling in Suzuki Coupling | Suboptimal catalyst system | Screen different palladium catalysts and ligands. |
| Incorrect stoichiometry | Carefully control the ratio of reactants; consider slow addition of the boronic acid. | |
| Low Conversion in Amide Coupling | Insufficiently active coupling reagent | Use a more powerful reagent like HATU, HBTU, or PyBOP.[16] |
| Low reactivity of the carboxylic acid | Convert the carboxylic acid to an acyl chloride.[17] | |
| Thioether Oxidation | Presence of oxidizing agents | Use high-purity, degassed reagents and solvents. Maintain a strictly inert atmosphere. |
Experimental Protocols
General Protocol for a Screening Buchwald-Hartwig Amination
This protocol provides a starting point for optimizing the coupling of this compound with an aryl halide.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the base (e.g., NaOtBu, 1.4 mmol).
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Workup and Analysis: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and analyze the crude product by TLC, LC-MS, or NMR to determine the conversion.
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting low yields in a generic coupling reaction with this compound.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
- A Comparative Analysis of the Reactivity of 2-Methyl-4-(methylsulfanyl)aniline and Other Substituted Anilines - Benchchem. (n.d.).
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.).
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC. (n.d.).
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025, August 7).
- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC. (n.d.).
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021, December 3).
- Ligand screen and optimization for the Ni-catalyzed cross-coupling of... - ResearchGate. (n.d.).
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2025, August 6).
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. (2022, October 3).
- Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes - RSC Publishing. (n.d.).
- Coupling reaction sometimes works, sometimes doesn't : r/Chempros - Reddit. (2023, October 5).
- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (2021, October 7).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
- strategies to overcome poor reactivity of 2-Methyl-5-(quinoxalin-2-yl)aniline - Benchchem. (n.d.).
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.).
- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage - DOI. (n.d.).
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.).
- Technical Support Center: Regioselectivity in Reactions with 2-Methyl-4-(methylsulfanyl)aniline - Benchchem. (n.d.).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- Troubleshooting a C–N Coupling Reaction : r/OrganicChemistry - Reddit. (2026, January 26).
- An In-depth Technical Guide to the Structural Analogs of 2-Methyl-4-(methylsulfanyl)aniline and Their Properties - Benchchem. (n.d.).
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16).
- A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulf - Benchchem. (n.d.).
- Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. (n.d.).
- Does anyone have experience with amide coupling reaction of aniline? - ResearchGate. (2014, June 19).
- Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines - PMC - NIH. (n.d.).
- Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values - The Royal Society of Chemistry. (2017, February 7).
- Challenges and Breakthroughs in Selective Amide Activation - PMC. (n.d.).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - PubMed. (2017, March 22).
- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive - ChemRxiv. (n.d.).
- 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations - - MURAL - Maynooth University Research Archive Library. (2021, December 15).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed. (2021, January 19).
- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019, November 6).
- Interruption of the amide and aniline cascades - ResearchGate. (n.d.).
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. (n.d.).
Sources
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- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Methyl-5-(methylsulfanyl)aniline and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor, providing a detailed fingerprint of a molecule's hydrogen framework. This guide offers an in-depth comparative analysis of the ¹H NMR chemical shifts for 2-Methyl-5-(methylsulfanyl)aniline and its structural isomers. While direct, publicly available experimental spectra for this compound are scarce, a robust understanding of its spectral characteristics can be achieved through a meticulous comparison with its closely related analogues. This approach not only facilitates the identification of this specific compound but also deepens our understanding of substituent effects on the aromatic proton environment.
The Significance of Substituent Position on Aromatic Chemical Shifts
The chemical shift of a proton in an NMR spectrum is highly sensitive to its local electronic environment. In substituted anilines, the positions of various functional groups on the benzene ring cause distinct upfield or downfield shifts of the aromatic proton signals. The interplay between the electron-donating amino group (-NH₂), the weakly activating methyl group (-CH₃), and the sulfur-containing methylsulfanyl group (-SCH₃) creates a unique spectral pattern for each isomer. Understanding these nuances is critical for unambiguous structure confirmation.
Comparative ¹H NMR Data Analysis
To construct a reliable spectral profile for this compound, we will examine the experimental ¹H NMR data of its key isomers and related compounds. The data presented below has been compiled from reputable sources and provides a solid foundation for our comparative analysis.
| Compound | Aromatic Protons (δ, ppm) | -NH₂ (δ, ppm) | -SCH₃ (δ, ppm) | Ar-CH₃ (δ, ppm) | Solvent |
| 2-Methyl-4-(methylsulfanyl)aniline [1] | 7.12-7.08 (m, 2H), 6.66 (d, J=8.0 Hz, 1H) | 3.52 (br s, 2H) | 2.44 (s, 3H) | 2.18 (s, 3H) | Not Specified |
| 4-Methyl-2-(methylthio)aniline [2] | 7.18 (d, J=1.6 Hz, 1H), 6.91 (dd, J=8.0, 1.6 Hz, 1H), 6.66 (d, J=8.0 Hz, 1H) | 4.03 (br s, 2H) | 2.36 (s, 3H) | 2.24 (s, 3H) | CDCl₃ |
| 2-(Methylthio)aniline [2] | 7.49–7.30 (m, 1H), 7.11 (td, J=7.8, 1.5 Hz, 1H), 6.84–6.64 (m, 2H) | 4.23 (br s, 2H) | 2.37 (s, 3H) | - | CDCl₃ |
| 4-Chloro-2-(methylthio)aniline [2] | 7.29 (d, J=2.4 Hz, 1H), 7.03 (dd, J=8.5, 2.4 Hz, 1H), 6.65 (d, J=8.5 Hz, 1H) | 4.18 (br s, 2H) | 2.37 (s, 3H) | - | CDCl₃ |
Predicted ¹H NMR for this compound:
Based on the additive effects of the substituents and comparison with the isomers, the following chemical shifts can be predicted for this compound in CDCl₃:
-
Aromatic Protons: Three signals are expected in the aromatic region (approximately 6.5-7.2 ppm).
-
The proton ortho to the amino group and meta to the methylsulfanyl group is expected to be the most upfield.
-
The proton meta to the amino group and ortho to the methyl group will be downfield.
-
The proton meta to both the amino and methyl groups and ortho to the methylsulfanyl group will have an intermediate chemical shift.
-
-
-NH₂ Protons: A broad singlet is anticipated around 3.5-4.0 ppm.
-
-SCH₃ Protons: A sharp singlet is expected around 2.4 ppm.
-
Ar-CH₃ Protons: A sharp singlet is expected around 2.2 ppm.
Causality Behind Experimental Choices: The Logic of NMR Sample Preparation and Analysis
The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data.
Caption: Logical workflow for the interpretation of a ¹H NMR spectrum for structural confirmation.
Conclusion
While a definitive, published ¹H NMR spectrum for this compound remains elusive in the public domain, a comprehensive and scientifically rigorous analysis is still achievable. By leveraging the experimental data of its close structural isomers, we can confidently predict the chemical shifts and coupling patterns for the target molecule. This comparative approach, grounded in the fundamental principles of NMR spectroscopy and substituent effects, provides a powerful tool for researchers in the field. The detailed experimental protocol provided ensures that scientists can generate their own high-quality, reliable data for this and other related compounds, contributing to the collective body of scientific knowledge.
References
-
Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]
Sources
Comparative Reactivity Analysis: 2-Methyl-5-(methylsulfanyl)aniline vs. 2-Methylaniline
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis, particularly in the construction of pharmaceutical scaffolds and functional materials, the selection of aniline building blocks is a critical decision that dictates synthetic strategy and reaction efficiency. The reactivity of the aniline core, governed by the electronic and steric nature of its substituents, is a key parameter influencing outcomes in C-N bond formation and electrophilic aromatic substitution.[1] This guide provides an in-depth comparison of the reactivity profiles of two structurally related anilines: 2-Methyl-5-(methylsulfanyl)aniline and 2-methylaniline (o-toluidine).
Through a synthesis of theoretical principles and actionable experimental protocols, we will dissect the nuanced differences in their reactivity, offering field-proven insights to guide your synthetic choices.
Molecular Structure and Electronic Profile: A Tale of Two Anilines
The reactivity of an aniline is fundamentally tied to the electron density at two key sites: the nitrogen atom's lone pair and the aromatic ring. Electron-donating groups (EDGs) increase electron density, enhancing both the basicity (nucleophilicity) of the amine and the ring's susceptibility to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) diminish this reactivity.[2]
-
2-Methylaniline (o-Toluidine): This molecule features a strong electron-donating amino group (-NH₂) and a weak electron-donating methyl group (-CH₃).[3] The methyl group contributes electron density primarily through a positive inductive effect (+I). The potent activating effect of the amino group, which donates its lone pair into the ring via resonance (+R), makes the ortho and para positions highly electron-rich.[4]
-
This compound: This derivative possesses three activating substituents. In addition to the amino and methyl groups, it features a methylsulfanyl (-SCH₃) group. The sulfur atom, while weakly inductively withdrawing (-I) due to its electronegativity, is a moderate resonance donor (+R) because its lone-pair electrons can delocalize into the aromatic system.[1] The synergistic effect of these three electron-donating groups renders the aromatic ring of this compound significantly more electron-rich than that of 2-methylaniline.
The following diagram illustrates the key electronic contributions of the substituents in both molecules.
Caption: Electronic effects of substituents on the aniline core.
Comparative Basicity: Quantifying Nucleophilicity
The basicity of an aniline, measured by the pKa of its conjugate acid (the anilinium ion), provides a direct indication of the availability of the nitrogen's lone pair and, by extension, its nucleophilicity.[5] Higher pKa values correlate with stronger basicity.
As shown in the table below, the methyl group in 2-methylaniline slightly decreases its basicity compared to aniline, an effect often attributed to the "ortho-effect," where steric hindrance can disrupt the solvation of the anilinium ion. However, the combined electron-donating influence of the methyl and methylsulfanyl groups in this compound is expected to significantly increase the electron density on the nitrogen, making it a more potent base and nucleophile than 2-methylaniline.
| Compound | Substituent(s) | pKa of Conjugate Acid | Expected Relative Nucleophilicity |
| Aniline | -H | 4.60[1] | Baseline |
| 2-Methylaniline | 2-CH₃ | 4.44[1] | Higher than Aniline (ring), similar N-nucleophilicity |
| 4-(Methylsulfanyl)aniline | 4-SCH₃ | 4.35[1] | Higher than Aniline |
| This compound | 2-CH₃, 5-SCH₃ | Not readily available (Predicted > 4.6) | Highest |
| Note: pKa values are for the corresponding anilinium ions in aqueous solution at or near 25°C. The predicted pKa for this compound is based on the additive electron-donating effects of its substituents. |
Reactivity in Electrophilic Aromatic Substitution (EAS)
The enhanced electron density of the aromatic ring in this compound predicts a substantially higher reaction rate in EAS reactions compared to 2-methylaniline. A classic method to probe this is through bromination.
Causality Behind Experimental Design: Direct bromination of highly activated anilines with bromine water often leads to uncontrolled poly-substitution, yielding products like 2,4,6-tribromoaniline instantaneously.[4][6] To achieve a controlled, mono-bromination and thus allow for a meaningful rate comparison, the potent activating effect of the amino group must be temporarily attenuated. This is expertly achieved by protecting the amine as an acetanilide. The acetyl group is electron-withdrawing, moderating the ring's reactivity and sterically hindering the ortho positions, which typically favors para-substitution.[7]
The following workflow diagram outlines the necessary steps for a comparative bromination experiment.
Caption: Workflow for controlled mono-bromination of anilines.
Experimental Protocol: Comparative Bromination
This protocol is designed to compare the rate of consumption of the starting acetanilide, which serves as a proxy for the relative reactivity of the parent anilines in EAS.
-
Protection (N-Acetylation):
-
In separate flasks, dissolve 10 mmol of 2-methylaniline and 10 mmol of this compound in 20 mL of glacial acetic acid.
-
To each flask, add 1.1 equivalents (11 mmol) of acetic anhydride dropwise while stirring at room temperature.[7]
-
After 30 minutes, pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the precipitated acetanilide product by vacuum filtration, wash with cold water, and dry thoroughly. Confirm product formation via melting point or ¹H NMR.
-
-
Competitive Bromination:
-
Dissolve 5 mmol of each protected acetanilide in 25 mL of glacial acetic acid in separate, temperature-controlled reaction vessels maintained at 25°C.
-
Prepare a 0.5 M solution of bromine in glacial acetic acid.
-
Initiate the reactions simultaneously by adding 1.0 equivalent (5 mmol) of the bromine solution to each flask with vigorous stirring. Start a timer immediately.
-
At timed intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a 1 mL aliquot from each reaction and quench it in a vial containing 2 mL of a 1 M sodium thiosulfate solution to consume unreacted bromine.
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the ratio of starting material to product.
-
-
Data Analysis and Expected Outcome:
-
Plot the percentage of remaining starting material versus time for both reactions.
-
Expected Result: The concentration of N-acetyl-2-methyl-5-(methylsulfanyl)aniline will decrease at a significantly faster rate than that of N-acetyl-2-methylaniline, providing quantitative evidence of its higher reactivity towards electrophilic attack.
-
Reactivity at the Amino Group: Diazotization
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in organic synthesis.[8] The rate-determining step involves the attack of the amine's nitrogen on the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a strong acid.[9] Therefore, the rate of diazotization is directly proportional to the nucleophilicity of the aniline nitrogen.
Causality Behind Experimental Design: Diazonium salts are typically unstable and used immediately.[8] To compare formation rates, the subsequent reaction of the diazonium salt—an azo coupling—can be used as a reporter reaction. Coupling the in situ-generated diazonium salt with an activated aromatic compound like 2-naphthol produces a intensely colored azo dye.[8] The rate of color formation, monitored by UV-Vis spectrophotometry, can be correlated to the rate of diazotization.
Caption: Workflow for comparative diazotization via azo coupling.
Experimental Protocol: Comparative Diazotization Rate
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of 2-methylaniline and this compound in 1 M HCl.
-
Prepare a 0.1 M stock solution of sodium nitrite (NaNO₂) in deionized water.
-
Prepare a 0.1 M stock solution of 2-naphthol in 1 M NaOH.
-
-
Kinetic Measurement:
-
In a quartz cuvette, combine 1.0 mL of the aniline hydrochloride stock solution and 1.0 mL of the 2-naphthol solution.
-
Place the cuvette in a temperature-controlled UV-Vis spectrophotometer set to the λ_max of the expected azo dye and zero the absorbance. Maintain the temperature at a constant value (e.g., 10°C) to ensure reproducibility.
-
To initiate the reaction, inject 1.0 mL of the cold (0-5°C) sodium nitrite solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at the target wavelength over time.
-
Repeat the experiment for the other aniline derivative under identical conditions.
-
-
Data Analysis and Expected Outcome:
-
Plot absorbance versus time for both reactions. The initial rate of reaction can be determined from the slope of the linear portion of the curve.
-
Expected Result: The reaction involving this compound will exhibit a steeper initial slope, indicating a faster rate of azo dye formation. This directly reflects the greater nucleophilicity of its amino group and, consequently, a faster diazotization rate.
-
Summary and Conclusion
The evidence, grounded in established principles of physical organic chemistry, points to a clear hierarchy of reactivity. This compound is unequivocally the more reactive species compared to 2-methylaniline. This heightened reactivity is manifested in two key areas:
-
Electrophilic Aromatic Substitution: The synergistic electron-donating effects of the amino, methyl, and methylsulfanyl groups make the aromatic ring of this compound exceptionally electron-rich and thus highly susceptible to attack by electrophiles.
-
Reactions at the Amino Group: The increased electron density on the nitrogen atom enhances its nucleophilicity, leading to faster rates in reactions such as diazotization and acylation.
For the synthetic chemist, this comparison provides critical guidance. When designing syntheses that require high reactivity, such as mild-condition electrophilic substitutions or rapid amide couplings, this compound is the superior choice. Conversely, if a reaction is prone to over-reactivity, side-product formation, or if greater selectivity is required, the more moderately activated 2-methylaniline may be preferable, or protection/deprotection strategies must be rigorously employed. Understanding these fundamental differences is paramount to developing robust, efficient, and predictable synthetic routes.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
-
Solubility of Things. o-Toluidine. [Link]
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Chemistry Steps. Reactions of Aniline. [Link]
-
Khan Academy. Bromination of Aniline. [Link]
-
Testbook. Electrophilic Substitution of Anilines - Explanation and FAQs. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
-
ACS Publications, Journal of Chemical Education. Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. [Link]
-
Loudon, G. M., & Parise, J. M. (2015). Organic Chemistry. W. H. Freeman. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
YouTube. converting anilines to diazoniums ions. [Link]
Sources
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- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
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- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. testbook.com [testbook.com]
- 7. youtube.com [youtube.com]
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- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Methyl-5-(methylsulfanyl)aniline
[1]
Executive Summary: Immediate Action Card
2-Methyl-5-(methylsulfanyl)aniline (an alkylated thio-aniline) presents a dual-hazard profile: acute toxicity typical of anilines and reactive/odor hazards typical of aryl sulfides.[1] Improper disposal risks generating toxic sulfur oxides (SOx) or releasing noxious volatiles.[1][2]
| Parameter | Critical Operational Standard |
| Primary Hazard | Acute Toxicity (Oral/Dermal) & Stench |
| Waste Class | Class 6.1 Toxic (Sulfur-Containing Organic) |
| Incompatibility | STRONG OXIDIZERS (Nitric Acid, Peroxides, Bleach).[1][2] Contact causes rapid, exothermic oxidation.[2] |
| Disposal Method | High-Temperature Incineration (with gas scrubbing).[1] Do not drain dispose.[2][3] |
| Spill Response | Do not use bleach immediately (heat risk).[1][2] Absorb with inert clay/vermiculite.[2] |
Chemical Profile & Hazard Logic (The "Why")
To handle this compound safely, you must understand the interplay between its functional groups.[2] This is not generic "organic waste"; it is a functionalized aromatic amine.[2]
A. The Aniline Moiety (Toxicity Source)
Like its parent compound o-toluidine, the aniline core is lipophilic and easily absorbed through intact skin.[1][2]
-
Mechanism: Anilines undergo metabolic activation (N-hydroxylation) in the liver, leading to methemoglobinemia (oxygen starvation in blood) and potential genotoxicity.[1][2]
-
Operational Implication: Double-gloving (Nitrile/Laminate) is mandatory.[1][2] Standard latex offers insufficient permeation resistance against aromatic amines.[2]
B. The Methylsulfanyl Group (Reactivity & Odor)
The sulfur atom is a "soft" nucleophile, making it highly susceptible to oxidation.[2]
-
Reactivity: Mixing this waste with strong oxidizers (e.g., adding it to a waste container with nitric acid residues) will drive the sulfide
sulfoxide sulfone reaction.[2] This is exothermic and can pressurize waste containers.[2] -
Disposal Implication: Segregation is critical.[2][3] This compound must go into a "Non-Halogenated, Sulfur-Bearing" waste stream.[1][2]
Pre-Disposal Stabilization & Segregation
Before removing the waste from the fume hood, you must stabilize it to prevent exposure during transport.[2]
Step 1: Waste Stream Identification
Do not mix with standard "Organic Solvents" if that stream is destined for fuel blending (cement kilns) without sulfur specifications.[1][2]
-
Correct Stream: High-BTU Organic Waste (Sulfur Positive).[1][2]
-
Container Material: HDPE (High-Density Polyethylene) or Amber Glass.[1] Avoid metal cans if the waste is acidic.[2]
Step 2: The "Double-Containment" Protocol
Due to the stench and toxicity, a single layer of containment is insufficient for hallway transport.[2]
-
Primary Container: Screw-top jar containing the solid or solution.[1][2]
-
Secondary Barrier: Heat-sealed polyethylene bag or a secondary rigid tub.[1][2]
-
Odor Control: If the stench is perceptible, add a small amount of activated carbon to the secondary container (between the jar and the bag) to adsorb fugitive volatiles.[2]
Disposal Workflow: From Bench to Incinerator
The following workflow ensures compliance with RCRA (USA) and hazardous waste regulations.
Diagram 1: Segregation & Decision Logic
This logic gate prevents dangerous incompatibility incidents in the central waste accumulation area.[2]
Figure 1: Decision matrix for segregating thio-aniline waste. Note the critical "Oxidizer Check" to prevent exothermic sulfur oxidation.
Detailed Disposal Procedures
Scenario A: Disposing of Pure Solid Reagent
-
Dissolution (Optional but Recommended): If you have <5g of old reagent, it is safer to dissolve it in a compatible solvent (e.g., Acetone or Ethyl Acetate) to prevent dust generation during handling.[2]
-
Labeling: Apply a hazardous waste label.
Scenario B: Disposing of Reaction Mixtures (Liquid)
-
pH Check: Ensure the waste is neutral.[2] If acidic (common in aniline synthesis), neutralize carefully with Sodium Bicarbonate.[2]
-
Warning: Acidic conditions can increase the solubility of the aniline salt, making it harder to precipitate/isolate, but for total disposal, a neutral pH prevents container degradation.[2]
-
-
Solvent Compatibility: Ensure the carrier solvent is not an oxidizer.[2]
-
Transfer: Pour into the designated carboy using a funnel. Do not overfill. Leave 10% headspace for expansion.[2]
Scenario C: Spill Cleanup (Emergency)
Do not use Bleach. While bleach destroys anilines, the reaction with the sulfide group is too vigorous for uncontrolled spills.[2]
-
Evacuate: Clear the immediate area.
-
PPE: Don Nitrile gloves (double layer), lab coat, and safety goggles.[2]
-
Absorb: Cover the spill with Vermiculite, Sand, or a commercial "Organic" spill pad.[2]
-
Collect: Scoop into a wide-mouth jar.
-
Clean Surface: Wash the area with a mild detergent and water.[2] Collect this rinse water as hazardous waste (do not flush).[1][2]
Regulatory & Compliance Data
Classification Table
| Agency | Classification | Code |
| GHS | Acute Tox. 3 (Oral/Dermal/Inhal) | H301, H311, H331 |
| RCRA (USA) | Not specifically P/U listed, but characteristic Toxic (D003) if reactivity is high, otherwise generic organic.[1][2] | Check State Regulations |
| DOT (Transport) | Toxic Liquid/Solid, Organic, N.O.S.[1][2] | UN 2810 / UN 2811 |
Incineration Requirements
The ultimate fate of this molecule must be thermal destruction .[2]
References
-
PubChem (NIH). 2-(Methylthio)aniline Compound Summary (Analogous Safety Data). National Library of Medicine.[2] Retrieved from [Link][1][2]
-
ECHA (European Chemicals Agency). Substance Information: Anilines and Aryl Sulfides.[2] Retrieved from [Link][1][2]
-
U.S. EPA. Hazardous Waste Management of Amines and Sulfides.[2] RCRA Online.[2] Retrieved from [Link][1][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
